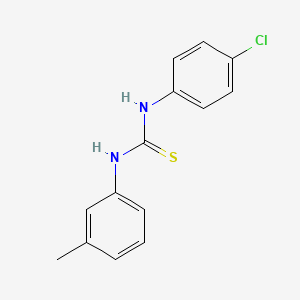
N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea, also known as CMPT, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiourea derivatives, which have been found to exhibit a range of biological activities. CMPT has been studied for its potential applications in various fields, including cancer research, neurobiology, and environmental science.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea involves its ability to induce oxidative stress and apoptosis in cells. N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea targets the mitochondria, leading to the production of reactive oxygen species (ROS) and the activation of the intrinsic apoptotic pathway. N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea also inhibits the activity of various enzymes involved in oxidative stress and inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea has been found to exhibit a range of biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, reduces oxidative stress and inflammation in the brain, and inhibits bacterial growth. N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea has also been shown to modulate the activity of various enzymes and signaling pathways involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its cytotoxicity and neuroprotective effects have been well-established. However, N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea also has some limitations. Its mechanism of action is not fully understood, and its pharmacokinetic properties have not been well-characterized. In addition, N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea exhibits some toxicity towards normal cells, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea. One direction is to further elucidate its mechanism of action, particularly its effects on mitochondrial function and ROS production. Another direction is to optimize its pharmacokinetic properties and reduce its toxicity towards normal cells. N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea could also be further studied for its potential applications in other fields, such as immunology and infectious diseases.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea involves the reaction of 4-chloroaniline and 3-methylphenylisothiocyanate in the presence of a base such as sodium hydroxide. The product is then purified through recrystallization. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea has been extensively studied for its potential applications in cancer research. It has been found to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea induces cell cycle arrest and apoptosis in cancer cells by targeting the mitochondria and inducing oxidative stress. In addition, N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea has been shown to inhibit tumor growth and metastasis in animal models.
N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea has also been studied for its potential applications in neurobiology. It has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.
N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea has also been studied for its potential applications in environmental science. It has been found to exhibit antibacterial activity against various pathogenic bacteria, including E. coli and Staphylococcus aureus. N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea has been shown to disrupt bacterial cell membranes and inhibit bacterial growth.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2S/c1-10-3-2-4-13(9-10)17-14(18)16-12-7-5-11(15)6-8-12/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXJRCWPIZZABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5823415.png)

![N-(tert-butyl)-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5823425.png)
![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5823427.png)


![N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5823441.png)
![4-methylbenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5823452.png)
![2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5823460.png)
![N'-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5823463.png)

![5-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5823485.png)

![N-[2-(butyrylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B5823502.png)